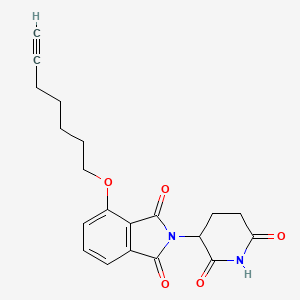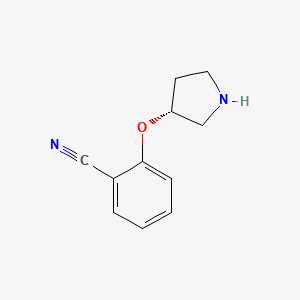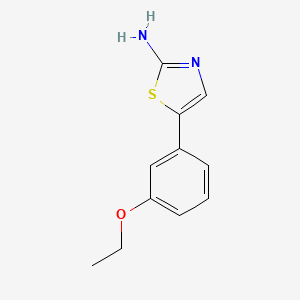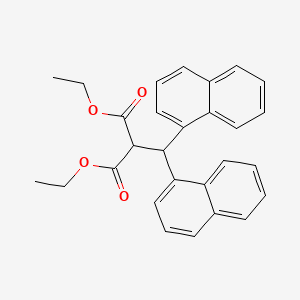
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a naphthyridine core fused with an oxazole ringThe presence of the naphthyridine moiety imparts unique photochemical and biological properties, making it a valuable scaffold for drug development and other scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multicomponent reactions (MCRs) and cyclization processes. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve scalable MCRs under controlled conditions to ensure high yield and purity. The use of microwave irradiation and metal-catalyzed synthesis can enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions include various substituted naphthyridine-oxazole derivatives, which can exhibit distinct biological and photochemical properties .
Aplicaciones Científicas De Investigación
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it can enhance the transcriptional activity of signal transducer and activator of transcription 1 (STAT1), leading to antiproliferative and proapoptotic effects in cancer cells . The compound increases the duration of STAT1 tyrosine phosphorylation in response to interferon-gamma (IFN-γ), thereby enhancing STAT1-dependent gene activation .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,8-Naphthyridin-2-yl)phenol: Another naphthyridine derivative known for its STAT1-enhancing properties.
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms, leading to distinct chemical and biological properties.
Uniqueness
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its fused oxazole ring, which imparts additional stability and reactivity. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3 |
Clave InChI |
MXGVSUNPVBKRCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)






![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)





